Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)
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Overview
Description
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) is a complex organic compound that belongs to the class of gamma-glutamyl peptides These compounds are known for their roles in various biochemical processes, including antioxidant defense and cellular signaling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) typically involves a series of peptide coupling reactions. The process begins with the protection of functional groups to prevent unwanted side reactions. The gamma-glutamyl group is introduced through a reaction with gamma-glutamyltransferase, an enzyme that catalyzes the transfer of the gamma-glutamyl moiety to the amino group of glycine. The hydroxyphenylamino and carbonyl groups are then added through subsequent reactions, followed by the introduction of the cysteinyl group. The final steps involve esterification and acetylation to produce the diethyl ester and monoacetate salt forms.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can efficiently carry out the multiple coupling and deprotection steps required. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) can undergo various chemical reactions, including:
Oxidation: The cysteinyl group can be oxidized to form disulfide bonds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfide-linked peptides.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to modulate cellular pathways.
Industry: Used in the development of novel biomaterials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular enzymes and receptors. The gamma-glutamyl group can modulate the activity of gamma-glutamyltransferase, influencing glutathione metabolism and antioxidant defense. The hydroxyphenylamino and cysteinyl groups can interact with various cellular targets, including enzymes involved in redox reactions and signaling pathways. These interactions can lead to changes in cellular oxidative stress levels and modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Glutathione (L-gamma-glutamyl-L-cysteinyl-glycine): A well-known antioxidant with a similar gamma-glutamyl-cysteinyl structure.
Gamma-glutamylcysteine: A precursor to glutathione with similar biochemical properties.
Gamma-glutamyltransferase substrates: Compounds that interact with gamma-glutamyltransferase and influence its activity.
Uniqueness
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) is unique due to its combination of functional groups, which confer multiple biochemical activities. Its ability to undergo various chemical reactions and interact with multiple cellular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H34N4O10S |
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Molecular Weight |
558.6 g/mol |
IUPAC Name |
acetic acid;ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C21H30N4O8S.C2H4O2/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14;1-2(3)4/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28);1H3,(H,3,4) |
InChI Key |
OPAZWGMXPVWISA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N.CC(=O)O |
Origin of Product |
United States |
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